molecular formula C22H20N2O4 B10965262 N,N'-benzene-1,3-diylbis(3-methoxybenzamide) CAS No. 547734-25-8

N,N'-benzene-1,3-diylbis(3-methoxybenzamide)

Cat. No.: B10965262
CAS No.: 547734-25-8
M. Wt: 376.4 g/mol
InChI Key: LLHAXLPKDMEDBI-UHFFFAOYSA-N
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Description

3-METHOXY-N-[3-(3-METHOXYBENZAMIDO)PHENYL]BENZAMIDE is a complex organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-[3-(3-METHOXYBENZAMIDO)PHENYL]BENZAMIDE typically involves the reaction of 3-methoxybenzoic acid with appropriate amine derivatives. The process generally includes the following steps:

    Formation of 3-methoxybenzoyl chloride: This is achieved by reacting 3-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The 3-methoxybenzoyl chloride is then reacted with 3-amino-3-methoxybenzamide in the presence of a base such as triethylamine (TEA) in a suitable solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-[3-(3-METHOXYBENZAMIDO)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaH in dimethylformamide (DMF) followed by the addition of alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

3-METHOXY-N-[3-(3-METHOXYBENZAMIDO)PHENYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of ADP-ribosyltransferase.

    Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-METHOXY-N-[3-(3-METHOXYBENZAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, as an ADP-ribosyltransferase inhibitor, it binds to the enzyme’s active site, preventing the transfer of ADP-ribose to target proteins. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzamide: A simpler benzamide derivative with similar inhibitory properties.

    N-Methoxy-N-methylbenzamide: Known for its use in organic synthesis as a Weinreb amide.

    3-Methoxybenzonitrile: Used in the synthesis of organic pigments and dyes.

Uniqueness

3-METHOXY-N-[3-(3-METHOXYBENZAMIDO)PHENYL]BENZAMIDE stands out due to its dual methoxybenzamido groups, which may confer unique binding properties and biological activities compared to simpler benzamide derivatives.

This detailed overview provides a comprehensive understanding of 3-METHOXY-N-[3-(3-METHOXYBENZAMIDO)PHENYL]BENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

547734-25-8

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

3-methoxy-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C22H20N2O4/c1-27-19-10-3-6-15(12-19)21(25)23-17-8-5-9-18(14-17)24-22(26)16-7-4-11-20(13-16)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

LLHAXLPKDMEDBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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